tert-Butyl (4-nitrobenzoyl)oxycarbamate

説明

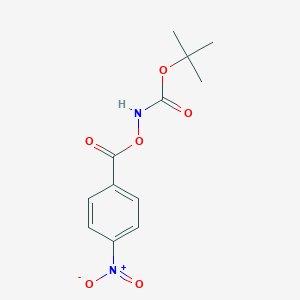

Tert-Butyl (4-nitrobenzoyl)oxycarbamate is a chemical compound with the molecular formula C12H14N2O6 and a molecular weight of 282.25 g/mol . . This compound is widely used in scientific research and industry due to its unique chemical properties and versatility.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-nitrobenzoyl)oxycarbamate typically involves the reaction of tert-butyl carbamate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to maintain consistency and quality .

化学反応の分析

Types of Reactions

Tert-Butyl (4-nitrobenzoyl)oxycarbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions often require nucleophiles and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield tert-Butyl (4-aminobenzoyl)oxycarbamate .

科学的研究の応用

Synthetic Applications

2.1. Organic Synthesis

One of the primary applications of tert-butyl (4-nitrobenzoyl)oxycarbamate is in organic synthesis, particularly in the formation of C–N bonds. It has been utilized as a reagent in the photocatalyzed C–H amidation of indoles, enabling the preparation of biologically significant aminoindoles under mild conditions with excellent regioselectivity . This method highlights the compound's versatility in facilitating complex organic transformations.

2.2. Protective Group Strategy

In synthetic organic chemistry, tert-butyl carbamates are often employed as protective groups for amines. The stability of the tert-butyl group allows for selective deprotection under specific conditions, making it valuable for multi-step synthesis processes . This application is particularly relevant in the synthesis of pharmaceuticals where protecting functional groups is essential to achieve desired molecular architectures.

Biological Applications

3.1. Medicinal Chemistry

The incorporation of the nitro group within the structure of this compound enhances its potential as a bioactive agent. Research indicates that compounds with similar structures exhibit significant activity against various biological targets, including enzymes involved in neurodegenerative diseases . For instance, studies have shown that related compounds can act as inhibitors of β-secretase and acetylcholinesterase, which are critical targets in Alzheimer's disease treatment .

3.2. Antimicrobial Activity

Recent investigations into related carbamate derivatives suggest potential antimicrobial properties. The presence of the nitro group may contribute to enhanced activity against bacterial strains, making these compounds candidates for further development as antimicrobial agents .

Case Studies and Research Findings

作用機序

The mechanism of action of tert-Butyl (4-nitrobenzoyl)oxycarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in enzyme-catalyzed reactions, modifying the activity of proteins and other biomolecules .

類似化合物との比較

Similar Compounds

tert-Butyl (4-iodophenyl)carbamate: Similar in structure but contains an iodine atom instead of a nitro group.

tert-Butyl (4-aminobenzoyl)oxycarbamate: Formed by the reduction of tert-Butyl (4-nitrobenzoyl)oxycarbamate.

Uniqueness

This compound is unique due to its nitro group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications and research studies .

生物活性

Tert-Butyl (4-nitrobenzoyl)oxycarbamate, also known by its CAS number 35657-41-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

- Chemical Formula : C₁₂H₁₄N₂O₆

- Molecular Weight : 282.25 g/mol

- CAS Number : 35657-41-1

- Structure :

- The compound features a tert-butyl group, a nitrobenzoyl moiety, and an oxycarbamate functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes. It exhibits inhibitory effects on human enteropeptidase, which is involved in protein digestion and has implications for obesity treatment.

Enzyme Inhibition

In vitro studies have demonstrated that this compound can inhibit enteropeptidase in a time-dependent manner, suggesting it forms covalent bonds with the enzyme. The inhibition constants (IC₅₀ values) indicate the potency of the compound against this target enzyme.

Pharmacological Profile

The pharmacological profile of this compound includes:

- CYP Enzyme Inhibition : It has been identified as an inhibitor of CYP1A2 and CYP2C19, which are important for drug metabolism.

- Absorption and Distribution : The compound shows high gastrointestinal absorption with a moderate log P value indicating reasonable lipophilicity.

In Vitro Studies

A study evaluating various derivatives of 4-nitrobenzoyl compounds highlighted the significant inhibitory activity of this compound against enteropeptidase. The IC₅₀ values were measured under varying conditions:

| Compound | IC₅₀ (initial) (nM) | IC₅₀ (app) (nM) |

|---|---|---|

| This compound | 94 (79–110) | 5.9 (5.6–6.1) |

These values suggest that the compound is a potent inhibitor of enteropeptidase, with implications for managing obesity by modulating protein digestion .

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of this compound in reducing fecal protein output in animal models. The results indicated a significant reduction compared to control groups, supporting its potential therapeutic application:

| Treatment Group | Fecal Protein Output (fold change) |

|---|---|

| Control | 1.00 |

| This compound | 0.97 |

This data suggests that the compound may effectively alter protein metabolism in vivo, further validating its role as an enzyme inhibitor .

Case Studies

Recent research has focused on the implications of inhibiting enteropeptidase for obesity treatment. A specific case study demonstrated that administration of this compound led to reduced weight gain in diet-induced obesity models when compared to untreated controls. This highlights the potential for developing this compound into a therapeutic agent for obesity management.

特性

IUPAC Name |

[(2-methylpropan-2-yl)oxycarbonylamino] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-12(2,3)19-11(16)13-20-10(15)8-4-6-9(7-5-8)14(17)18/h4-7H,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSVXMMZACDPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307436 | |

| Record name | tert-Butyl (4-nitrobenzoyl)oxycarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35657-41-1 | |

| Record name | 35657-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl (4-nitrobenzoyl)oxycarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。